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Title: 2-lodo-3,5-dimethoxybenzaldehyde (CAS: 71202-01-2): A Technical Guide to Its
Synthetic Utility and Handling

Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized
aromatic building blocks are the cornerstone of assembling complex molecular architectures. 2-
lodo-3,5-dimethoxybenzaldehyde (CAS: 71202-01-2) represents a uniquely versatile
synthon. By combining an electrophilic formyl group, two electron-donating methoxy groups,
and a heavy halogen (iodine) primed for transition-metal-catalyzed cross-coupling, this
compound serves as a critical intermediate in the total synthesis of bioactive natural products,
bis-tetrahydroisoquinolines, and highly substituted phenanthrenequinones.

This guide provides an in-depth technical analysis of 2-iodo-3,5-dimethoxybenzaldehyde,
detailing its physicochemical profile, mechanistic utility, and field-proven experimental
protocols.

Chemical Identity & Physicochemical Profiling
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Accurate identification and understanding of the physical properties of 2-iodo-3,5-
dimethoxybenzaldehyde are essential for reaction design, stoichiometric precision, and safe
handling[1].

Property Specification / Value

Chemical Name 2-lodo-3,5-dimethoxybenzaldehyde
CAS Registry Number 71202-01-2

Molecular Formula C9H9I103

Molecular Weight 292.07 g/mol

MDL Number MFCD28793250

SMILES String 0O=Cclcc(OC)cc(OC)cll

Purity Standard >95% (Typical commercial specification)

2-8°C, inert atmosphere (Ar/N2), protect from

Storage Requirements _
light

Mechanistic Role in Complex Molecule Synthesis

The strategic value of 2-iodo-3,5-dimethoxybenzaldehyde lies in its orthogonal reactivity. The
iodine atom at the 2-position is sterically hindered but electronically activated for oxidative
addition by low-valent transition metals (e.g., Pd(0), Cu(0)).

Pathway to Phenanthrenequinones: A hallmark application of this compound is its use in
synthesizing highly substituted biphenyls. Under Ullmann coupling conditions, 2-iodo-3,5-
dimethoxybenzaldehyde undergoes homocoupling to yield 4,4',6,6'-tetramethoxybiphenyl-
2,2'-dialdehyde[2]. This biphenyl derivative is a privileged precursor; subsequent intramolecular
cyclization and oxidation readily afford 2,4,5,7-tetramethoxy-9,10-phenanthrenequinone[2].
These phenanthrenequinone scaffolds are vital for developing bis-tetrahydroisoquinoline
alkaloids and other therapeutic agents.

Visualizing the Synthetic Pathway
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The following workflow illustrates the logical progression from a simple benzaldehyde precursor
through 2-iodo-3,5-dimethoxybenzaldehyde to a complex polycyclic system.

3,5-Dimethoxybenzaldehyde

(Starting Material)

Regioselective lodination
(NIS, H+ catalyst)

2-lodo-3,5-dimethoxybenzaldehyde

(CAS: 71202-01-2)
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(Cu(0), DMF, Q)

l

4,4',6,6'-Tetramethoxybiphenyl-
2,2'-dialdehyde

'
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9,10-phenanthrenequinone
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Synthetic workflow from 3,5-dimethoxybenzaldehyde to complex phenanthrenequinones.

Experimental Protocols & Causality

Protocol A: Electrophilic lodination to Access 2-lodo-3,5-

dimethoxybenzaldehyde

» Objective: Regioselective functionalization of 3,5-dimethoxybenzaldehyde.

o Causality & Mechanism: The two methoxy groups strongly activate the aromatic ring toward
electrophilic aromatic substitution. While the formyl group is deactivating, the synergistic
ortho/para directing effects of the methoxy groups dictate the regiochemistry. Using N-
lodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) generates a highly

electrophilic iodonium species (I*), which selectively attacks the sterically accessible
activated positions.

o Step-by-Step Method:

o Dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv) in anhydrous acetonitrile under an argon
atmosphere.

o Add NIS (1.1 equiv) in a single portion at 0°C. Note: Shield the reaction flask from ambient
light to prevent radical side reactions.

o Dropwise add TFA (0.1 equiv). The acid catalyzes the polarization of the N-I bond in NIS.

o Allow the reaction to warm to room temperature and stir until TLC indicates complete
consumption of the starting material.

o Quench with saturated aqueous sodium thiosulfate (Na=S20s3) to reduce any unreacted
iodine species, preventing over-iodination during workup.

o Extract with ethyl acetate, dry over anhydrous Na=SOa4, and purify via flash column
chromatography.
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» Self-Validation: Success is confirmed via *H-NMR. The disappearance of the symmetrical
aromatic proton signals of the starting material and the emergence of two distinct singlet
resonances in the aromatic region confirm the loss of symmetry and successful mono-
iodination.

Protocol B: Ullmann Homocoupling to Biphenyl-2,2'-
dialdehyde

o Objective: Synthesis of 4,4',6,6'-tetramethoxybiphenyl-2,2'-dialdehyde[2].

o Causality & Mechanism: The Ullmann reaction relies on the oxidative addition of Cu(0) into
the C-1 bond. Because the iodine in 2-iodo-3,5-dimethoxybenzaldehyde is flanked by a
formyl and a methoxy group, the steric bulk requires elevated temperatures and highly active
copper to drive the formation of the organocopper intermediate.

o Step-by-Step Method:

o Copper Activation: Wash copper bronze powder sequentially with 2% iodine in acetone,
1M HCI, distilled water, and absolute ethanol, then dry under vacuum. Causality: This
removes the passivating CuO layer, exposing the reactive Cu(0) surface necessary for
electron transfer.

o Dissolve 2-iodo-3,5-dimethoxybenzaldehyde in anhydrous dimethylformamide (DMF) in
a flame-dried Schlenk flask.

o Add the freshly activated copper powder (3.0 equiv).
o Heat the suspension to 130°C under a strict argon atmosphere for 12-16 hours.

o Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of
Celite to remove insoluble copper salts.

o Wash the filtrate with brine to remove DMF, dry, and concentrate.

» Self-Validation: The reaction's success is validated by Mass Spectrometry (showing the
dimerized mass [2M - 2I]) and FTIR (retention of the sharp C=0 stretch at ~1680 cm~1,
confirming the aldehyde survived the thermal conditions).
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Storage, Stability, and Handling (E-E-A-T)

Maintaining the structural integrity of 2-iodo-3,5-dimethoxybenzaldehyde requires strict
adherence to specific storage protocols[3].

e Light Sensitivity: The compound must be stored in the dark. Aryl iodides are susceptible to
photolytic homolytic cleavage. Exposure to UV/visible light breaks the relatively weak C-I
bond (~65 kcal/mol), generating highly reactive aryl radicals and liberating elemental iodine
gas, which manifests as a progressive yellow/brown discoloration of the material.

o Oxidation Risk: As an aldehyde, it is prone to auto-oxidation via a radical chain mechanism
when exposed to atmospheric oxygen, converting the formyl group into a carboxylic acid (2-
iodo-3,5-dimethoxybenzoic acid). Therefore, storage under an inert atmosphere (Argon or
Nitrogen) at 2-8°C is mandatory to suppress both oxidative and thermal degradation
pathways[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [2-lodo-3,5-dimethoxybenzaldehyde CAS number].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3386212/docs#2-iodo-3-5-dimethoxybenzaldehyde-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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